2,4-二溴-1-(甲基氨基)蒽-9,10-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

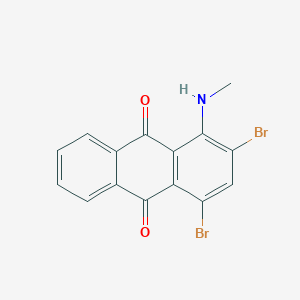

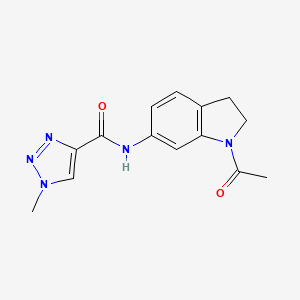

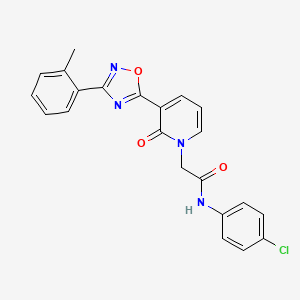

“2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” is a derivative of anthracene . It is an organic compound with the formula C14H7Br2NO2 . It is a derivative of anthraquinone, where the keto groups are located on the central ring .

Synthesis Analysis

The synthesis of “2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” can be achieved by bromination of 1-methylaminoanthraquinone . The process involves adding bromine to a mixture of 1-methylaminoanthraquinone and pyridine, stirring and heating for 6 hours. After cooling, the solid is filtered out, washed with hot water to remove pyridine hydrobromide, and dried to obtain 4-bromo-1-methylaminoanthraquinone .Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” consists of an anthracene core with two bromine atoms and a methylamino group attached . The exact positions of these substituents can vary, leading to different isomers .科学研究应用

DNA 结合特性和抗癌活性

2,4-二溴-1-(甲基氨基)蒽-9,10-二酮衍生物表现出显着的 DNA 结合特性和潜在的抗癌活性。Agbandje 等人 (1992) 的一项研究探讨了 2,6-二取代蒽-9,10-二酮的合成和生物学研究,证明了它们结合 DNA 的能力并显示出对癌细胞的细胞毒性,表明了一种涉及可逆结合到 DNA 的可能的机制 (Agbandje 等人,1992)。

与小牛胸腺 DNA 相互作用

Białobrzeska 等人 (2019) 使用光谱和电化学方法研究了蒽-9,10-二酮衍生物与小牛胸腺 DNA 之间的相互作用。研究结果表明沟槽结合模式的相互作用,表明与 DNA 的强烈相互作用,在抗癌应用中可能具有相关性 (Białobrzeska 等人,2019)。

克服癌症中的耐药性

已经研究了蒽-9,10-二酮衍生物在克服癌症治疗中的耐药性方面的潜力。Sangthong 等人 (2013) 合成了新型蒽醌,显示出对多柔比星耐药癌细胞的显着体外细胞毒性,突出了治疗耐药癌症的新途径 (Sangthong 等人,2013)。

薄膜晶体管的半导体特性

在电子学领域,蒽-9,10-二酮衍生物已被用于合成有机半导体分子。Bae 等人 (2010) 合成了新的含蒽共轭分子,该分子表现出高电荷载流子迁移率和在有机薄膜晶体管中应用的潜力 (Bae 等人,2010)。

新型席夫碱配合物

Al-Riyahee 等人 (2018) 合成了涉及 2,4-二溴-1-(甲基氨基)蒽-9,10-二酮的新型席夫碱配合物。对这些配合物进行了表征和电化学性质分析,有助于理解它们在各个领域的潜在应用 (Al-Riyahee 等人,2018)。

安全和危害

作用机制

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

Anthracene derivatives, which this compound is a part of, have been extensively studied for their interesting photophysical, photochemical, and biological properties .

Biochemical Pathways

Anthracene derivatives have been the subject of research in several areas, including their use in the biological field and their application in organic materials .

生化分析

Biochemical Properties

Anthraquinone derivatives have been shown to interact with various enzymes and proteins

Cellular Effects

Anthraquinone derivatives have been shown to inhibit topoisomerases I and II, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Molecular Mechanism

Anthraquinone derivatives have been shown to intercalate into DNA base pairs, which can lead to DNA damage and cell cycle arrest .

属性

IUPAC Name |

2,4-dibromo-1-(methylamino)anthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2NO2/c1-18-13-10(17)6-9(16)11-12(13)15(20)8-5-3-2-4-7(8)14(11)19/h2-6,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJMTRXALHEJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)

![2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2897342.png)

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)

![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)